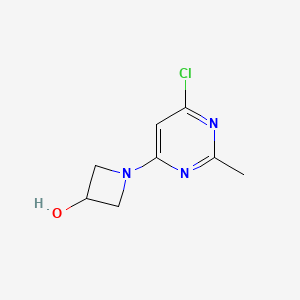
1-Aminopropano-3-il-3-(trifluorometil)pirrolidin-1-ilo
Descripción general
Descripción
The compound “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a complex organic molecule that contains a pyrrolidine ring, a trifluoromethyl group, and an amine group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common structure in many biologically active compounds . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in medicinal chemistry due to its ability to modify the physical and chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, the trifluoromethyl group, and the amine group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Calcimiméticos
1-Aminopropano-3-il-3-(trifluorometil)pirrolidin-1-ilo: se ha utilizado en la síntesis de agentes calcimiméticos como Cinacalcet . Estos agentes actúan activando alostéricamente los receptores sensibles al calcio en los tejidos humanos, los cuales juegan un papel crucial en la regulación de los niveles de la hormona paratiroidea. Esta aplicación es particularmente significativa en el tratamiento de afecciones como el hiperparatiroidismo secundario en pacientes con enfermedad renal crónica.
Farmacología: Investigación Antidepresiva
En la investigación farmacológica, los derivados de este compuesto han mostrado promesa en la modulación del sistema serotoninérgico, el cual está profundamente involucrado en la regulación del estado de ánimo . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos antidepresivos que se dirigen a receptores específicos de la serotonina, ofreciendo una nueva vía para la intervención terapéutica en trastornos de salud mental.
Bioquímica: Inhibición Enzimática
El anillo pirrolidínico, una estructura central en este compuesto, es un andamio versátil en moléculas bioactivas. Se ha utilizado para crear inhibidores enzimáticos, incluidos inhibidores de la metaloproteinasa de la matriz (MMPIs) e inhibidores de la aminopeptidasa (APNIs), que son cruciales en la regulación de diversas vías bioquímicas .
Ciencia de Materiales: Intermedio Químico
Este compuesto sirve como intermedio químico en la síntesis de materiales como pesticidas y aceleradores de caucho. Su papel como intermedio deriva de su reactividad como amina secundaria, lo que permite una mayor funcionalización e incorporación en sistemas de materiales complejos .
Ingeniería Química: Optimización de Procesos
En ingeniería química, los derivados de este compuesto se utilizan para optimizar procesos como la síntesis de productos farmacéuticos. Por ejemplo, la síntesis mejorada de Cinacalcet destaca la importancia de tales compuestos en la racionalización de los métodos de producción para mejorar la eficiencia y el rendimiento .
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are involved in a wide range of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. The pyrrolidine ring in this compound allows it to interact with a variety of enzymes and proteins. For instance, it can bind to enzymes that are involved in the metabolism of nitrogenous compounds, potentially acting as an inhibitor or activator depending on the specific enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with hydrophobic pockets in proteins, thereby influencing their activity and stability .
Cellular Effects
The effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it can alter the function of ion channels, leading to changes in cellular excitability and neurotransmitter release .
Molecular Mechanism
At the molecular level, 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to either inhibition or activation. The compound’s trifluoromethyl group can also participate in halogen bonding, further stabilizing its interaction with target proteins. These interactions can result in changes in enzyme conformation and activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine vary with dosage in animal models. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors, likely due to its modulatory effects on neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .
Metabolic Pathways
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the brain and liver, where it can exert its effects .
Subcellular Localization
The subcellular localization of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKZXOZTQQOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


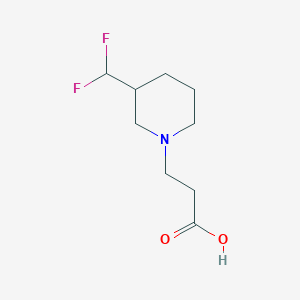
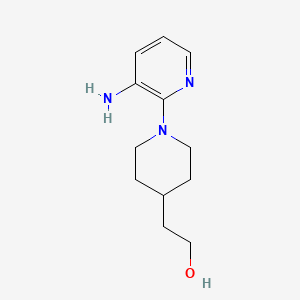
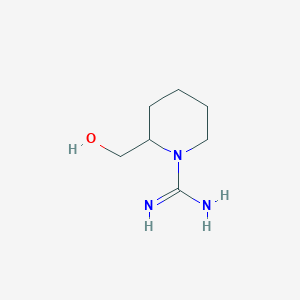
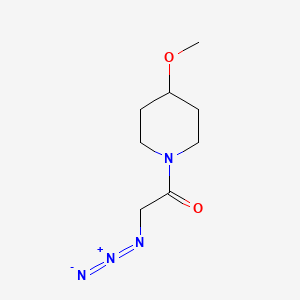
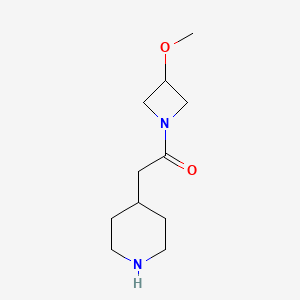
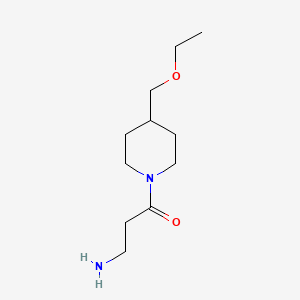

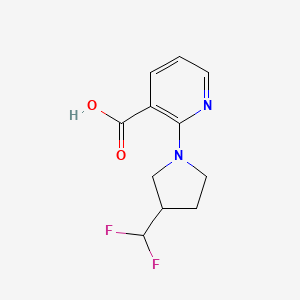

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
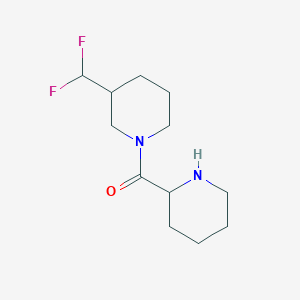
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
